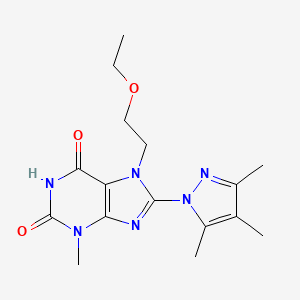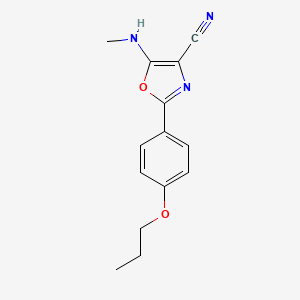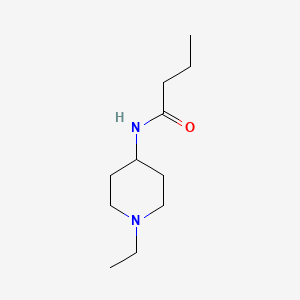
2-(isopropylthio)-N-3-pyridinylbenzamide
Übersicht
Beschreibung
2-(isopropylthio)-N-3-pyridinylbenzamide, also known as IPTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H17N2OS. IPTB has gained significant attention due to its potent inhibitory effects on a specific type of enzyme, which makes it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-(isopropylthio)-N-3-pyridinylbenzamide involves the inhibition of PARP-1 by binding to its catalytic domain. PARP-1 plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. This compound binds to the catalytic domain of PARP-1 and prevents the transfer of ADP-ribose units, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting PARP-1 and enhancing the sensitivity of cancer cells to chemotherapy and radiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(isopropylthio)-N-3-pyridinylbenzamide is its potent inhibitory effects on PARP-1, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safe use of this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(isopropylthio)-N-3-pyridinylbenzamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to investigate the role of PARP-1 in other biological processes and diseases, such as inflammation, neurodegeneration, and aging. Finally, further studies are needed to optimize the synthesis and purification of this compound and to develop more potent and selective PARP-1 inhibitors.
Wissenschaftliche Forschungsanwendungen
2-(isopropylthio)-N-3-pyridinylbenzamide has been extensively used in scientific research as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation. This compound has also been used to study the role of PARP-1 in various biological processes, including inflammation, neurodegeneration, and aging.
Eigenschaften
IUPAC Name |
2-propan-2-ylsulfanyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11(2)19-14-8-4-3-7-13(14)15(18)17-12-6-5-9-16-10-12/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEAJSIQQJVNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4729982.png)
![7-chloro-2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4729994.png)

![2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4730007.png)
![ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4730012.png)



![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)
![N-[2-fluoro-4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4730056.png)
![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate](/img/structure/B4730059.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)
![N-butyl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B4730074.png)